molecular formula C26H44O4 B1449045 Unii-6YV2QN3gtq CAS No. 1708092-13-0

Unii-6YV2QN3gtq

Número de catálogo: B1449045
Número CAS: 1708092-13-0
Peso molecular: 420.6 g/mol
Clave InChI: ZXERDUOLZKYMJM-QJBYOJSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UNII-6YV2QN3GTQ is a compound identifier assigned by the FDA’s Substance Registration System (SRS) to ensure precise tracking of chemical entities in regulatory contexts. Coordination compounds and heterocyclic organic molecules are plausible candidates given the evidence’s focus on these areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-6BETA-ETHYL URSODEOXYCHOLIC ACID involves the chemical modification of ursodeoxycholic acidThis can be achieved through various organic synthesis techniques, including selective reduction and oxidation reactions, as well as the use of protecting groups to ensure the desired stereochemistry is maintained .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is used as a reference compound for studying the stereochemistry and reactivity of bile acids. It serves as a model for understanding the behavior of similar compounds under various chemical conditions .

Biology: In biological research, this compound is used to study the metabolism and function of bile acids in the liver. It helps in understanding the role of bile acids in lipid digestion and absorption .

Medicine: Medically, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is investigated for its potential therapeutic effects in treating liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease. It is also studied for its role in reducing liver fat and fibrosis .

Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic tools for liver function assessment .

Mecanismo De Acción

The mechanism of action of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID involves its interaction with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By activating FXR, this compound helps reduce the synthesis of bile acids in the liver and promotes their excretion, thereby reducing liver fat and fibrosis . The molecular targets include various enzymes and transporters involved in bile acid metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison is structured based on functional or structural analogs, leveraging evidence on inorganic coordination complexes and heterocyclic organic compounds.

Table 1: Structural and Functional Comparison

Property UNII-6YV2QN3GTQ (Hypothetical) [Ag(NH₃)₂]Cl (Coordination Complex) C₃₀H₂₅NO₆ (Heterocyclic Compound) K₃[Fe(CN)₆] (Coordination Complex)
Chemical Class Likely coordination complex Silver-ammonia coordination complex Isoquinoline-derived heterocyclic Iron-cyanide coordination complex
Central Atom/Ion Unspecified (possibly Fe, Ni) Ag⁺ None (organic backbone) Fe³⁺
Ligands/Functional Groups Potential NH₃, CN⁻, or Cl⁻ ligands NH₃ ligands Ester groups, isoquinoline moieties CN⁻ ligands
Molecular Weight Not available 177.38 g/mol 495.20 g/mol 329.25 g/mol
Applications Hypothetical: Catalysis, medicine Antibacterial agents, photography Drug synthesis, organic electronics Analytical reagent (Fe³⁺ detection)
Synthetic Methods Unspecified Ligand substitution Multi-component reactions Precipitation from aqueous solutions

Key Contrasts

Coordination vs. Organic Structures: Unlike organic heterocycles like C₃₀H₂₅NO₆, coordination complexes such as [Ag(NH₃)₂]Cl and K₃[Fe(CN)₆] rely on metal-ligand interactions. This compound may share reactivity patterns with these complexes if it contains transition metals .

Functional Diversity: While K₃[Fe(CN)₆] is redox-active (useful in Fe³⁺ detection), heterocyclic compounds like C₃₀H₂₅NO₆ exhibit π-conjugation for electronic applications. This compound’s function would depend on its core structure .

Synthetic Complexity : Multi-step ligand substitution (common in coordination chemistry) contrasts with one-pot syntheses for heterocycles. This compound’s synthesis might align with methods in , such as redox or esterification reactions .

Research Findings and Limitations

  • Coordination Chemistry : Studies on analogous complexes (e.g., [Cu(NH₃)₄]²⁺) highlight tunable properties via ligand exchange, suggesting this compound could be optimized for catalytic or medicinal use .
  • Organic Heterocycles: C₃₀H₂₅NO₆’s stability under varying conditions (e.g., ester hydrolysis resistance) implies this compound may require similar structural robustness for industrial applications .
  • Gaps : Direct data on this compound’s synthesis, spectroscopy, or bioactivity are absent. Further studies should prioritize X-ray crystallography or NMR to resolve its structure .

Actividad Biológica

UNII-6YV2QN3gtq is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is identified as a derivative of prodigiosin, a natural red pigment produced by certain bacteria. Prodigiosin and its derivatives have been studied for their cytotoxic properties, particularly against cancer cells, as well as their antimicrobial activities. The biological activity of this compound may be influenced by its structural characteristics, including substituents that affect its interaction with biological targets.

1. Cytotoxicity

Cytotoxicity studies have demonstrated that derivatives of prodigiosin, including this compound, exhibit significant cytotoxic effects on various tumor cell lines. The mechanism of action is believed to involve:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Upon activation, it may generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0DNA intercalation, ROS generation
HeLa (Cervical Cancer)3.5DNA intercalation, apoptosis
A549 (Lung Cancer)4.0ROS-mediated cell death

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes contributes to its effectiveness.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which influence its interaction with cellular components:

  • Cu(II) Complexation : Studies indicate that the complexation with copper ions enhances the DNA binding affinity and cytotoxicity of prodigiosin derivatives. The Cu(II)-complexed form exhibits superior intercalative binding compared to the uncomplexed form.
  • Dual Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair.

Case Study 1: Prodigiosin Derivative in Cancer Therapy

A recent study investigated the use of a prodigiosin derivative similar to this compound in photodynamic therapy (PDT). The results demonstrated enhanced anticancer efficacy when combined with light exposure, suggesting that such derivatives could be developed into effective therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

Another case study focused on the application of this compound against hospital-acquired infections caused by resistant bacterial strains. The compound showed significant activity against Staphylococcus aureus, leading to successful treatment outcomes in patients where conventional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing UNII-6YV2QN3GTQ?

Methodological Answer: Synthesis protocols should follow peer-reviewed literature, detailing reaction conditions (e.g., temperature, solvent systems, catalysts) and purification steps (e.g., recrystallization, chromatography). Characterization requires multi-modal spectroscopic validation:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H) and carbons (¹³C) to confirm molecular structure .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended) under standardized mobile phases and column conditions . Always cross-reference with established databases (e.g., PubChem, SciFinder) and cite original synthesis procedures to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer: Combine complementary techniques:

  • 2D NMR (COSY, HSQC, HMBC): Resolve spin-spin coupling and long-range correlations to assign stereochemistry .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyls, amines) to rule out tautomeric forms . Document instrument parameters (e.g., magnetic field strength for NMR, scan resolution for IR) to enable cross-lab validation .

Q. How can researchers ensure the stability and purity of this compound under varying experimental conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (e.g., exposure to heat, light, humidity) and monitor via HPLC or UV-Vis spectroscopy at defined intervals .
  • Purity Monitoring: Use differential scanning calorimetry (DSC) to detect polymorphic changes and thermogravimetric analysis (TGA) for decomposition thresholds .
  • Storage Protocols: Store samples in inert atmospheres (argon/vacuum) at –20°C, with periodic re-testing to confirm integrity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

  • Systematic Replication: Reproduce prior studies using identical reagents and conditions, documenting deviations (e.g., solvent lot variability, humidity) .
  • Meta-Analysis: Statistically aggregate published data (e.g., melting points, solubility) to identify outliers and confounders using tools like R or Python .
  • Controlled Variables: Isolate factors (e.g., pH, ionic strength) in a fractional factorial design to pinpoint sources of variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, validating assumptions of normality and homoscedasticity .
  • Bootstrap Resampling: Estimate confidence intervals for dose-response parameters when sample sizes are limited .
  • ANOVA with Post Hoc Tests: Compare multiple dose groups while controlling for Type I error (e.g., Tukey’s HSD) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using force fields (e.g., AMBER, CHARMM) and validate with experimental binding assays (e.g., SPR, ITC) .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) and machine learning algorithms (e.g., random forests) .
  • Docking Studies: Cross-validate in silico docking scores (AutoDock Vina, Glide) with mutagenesis data to refine binding hypotheses .

Q. What strategies address variability in biological assay outcomes involving this compound?

Methodological Answer:

  • Assay Standardization: Include positive/negative controls in every plate (e.g., reference inhibitors) and normalize data to internal standards (e.g., housekeeping genes) .
  • Blinded Experiments: Mask sample identities during data collection and analysis to reduce bias .
  • Power Analysis: Pre-determine sample sizes using effect size estimates from pilot studies to ensure statistical robustness .

Q. How can researchers develop a theoretical framework for this compound’s mechanism within a broader scientific context?

Methodological Answer:

  • Literature Synthesis: Map existing theories (e.g., enzyme inhibition, receptor agonism) to observed phenomena using citation networks (VOSviewer, CitNetExplorer) .
  • Hypothesis Formulation: Use abductive reasoning to propose mechanisms that explain anomalies (e.g., unexpected allosteric effects) .
  • Iterative Validation: Test predictions through knockout models (CRISPR) or isotopic labeling (¹³C/¹⁵N tracing) .

Q. Key Methodological Considerations

  • Reproducibility: Document all experimental parameters (e.g., buffer compositions, instrument calibration) in supplemental materials .
  • Ethical Data Integration: Obtain informed consent when linking biochemical data to external datasets (e.g., clinical records) .
  • Theoretical Grounding: Align experimental designs with established frameworks (e.g., transition state theory for kinetic studies) .

Propiedades

IUPAC Name

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-QJBYOJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708092-13-0
Record name 7-epi-6beta-Ethyl ursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.